MS453 is a potent and selective inhibitor of the SETD8 enzyme, which plays a crucial role in the regulation of histone methylation. This compound has garnered attention in scientific research due to its potential implications in cancer therapy and other diseases associated with dysregulated histone modifications. The compound is classified as a small molecule inhibitor, specifically targeting the SETD8 enzyme's active site.
The compound MS453 is cataloged under CAS number 2059892-29-2. It has been identified through various screening processes aimed at finding selective inhibitors for histone methyltransferases, particularly those involved in epigenetic regulation. Its classification falls under the category of chemical compounds used in biochemical research, particularly in studies related to cancer biology and epigenetics.
The synthesis of MS453 involves several key steps that ensure the purity and efficacy of the compound. The synthetic route typically includes:
The synthetic pathway is designed to maximize yield while minimizing side reactions. Specific reaction conditions such as temperature, solvent choice, and reaction time are optimized based on preliminary studies to enhance the efficiency of the synthesis.
MS453 has a well-defined molecular structure characterized by its specific arrangement of atoms that facilitate its interaction with the SETD8 enzyme. The compound features a unique scaffold that allows for selective binding.
The molecular structure can be elucidated using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy. For instance, data from X-ray crystal structures reveal bond lengths and angles that are critical for understanding its binding interactions with target proteins.
MS453 undergoes specific chemical reactions when interacting with the SETD8 enzyme. These include:
The inhibition mechanism involves competitive binding at the active site of SETD8, which prevents substrate access and subsequent methylation of histones. This process can be quantified using enzyme kinetics studies to determine IC50 values, with MS453 exhibiting an IC50 value of 804 nM.
The mechanism of action for MS453 involves:
Studies have shown that treatment with MS453 leads to reduced proliferation of cancer cell lines dependent on SETD8 activity, highlighting its potential as a therapeutic agent.
MS453 is characterized by:
The compound exhibits stability under normal laboratory conditions but may degrade under extreme pH or temperature conditions. Its reactivity profile suggests it can participate in nucleophilic addition reactions due to the presence of electrophilic centers.
MS453 has significant applications in scientific research:
MS453 represents a structurally optimized covalent inhibitor specifically targeting SETD8 (KMT5A), a lysine methyltransferase. This compound evolved from the reversible inhibitor UNC0379 through structure-based drug design. Key modifications include:
Biochemically, MS453 exhibits:
Table 1: Evolution of SETD8 Inhibitors
Compound | Structure | SETD8 IC₅₀ | Key Properties | |
---|---|---|---|---|
UNC0379 | Quinazoline derivative | 7.3 µM | First substrate-competitive SETD8 inhibitor | |
MS2177 | 7-Aminoethoxy analog | 1.9 µM | Improved binding affinity (KD = 1.3 µM) | |
MS453 | Acrylamide-modified | 0.8 µM | Covalent inhibitor targeting Cys311 | |
MS2928 | Undisclosed | Not reported | Most potent analog; in vivo efficacy in myeloma models | [1] [6] [8] |
SETD8 is the sole monomethyltransferase for histone H4 lysine 20 (H4K20me1), an epigenetic mark with paradoxical functions:
Notably, H4K20me1 serves as the substrate for SUV420H1/2 enzymes that generate H4K20me2/3—marks linked to constitutive heterochromatin. MS453 reduces cellular H4K20me1 by >80% at 10 µM without affecting other histone marks (H3K9me, H4K20me2/3), confirming its on-target effect [1] [5] [6].
SETD8 overexpression correlates with poor prognosis in multiple cancers:
Table 2: Cancer Models Responsive to SETD8 Inhibition
Cancer Type | SETD8 Dysregulation | MS453/Inhibitor Effect | Key Pathways | |
---|---|---|---|---|
Endometrial cancer | Overexpressed in 80% of tumors | Cell cycle arrest (G₂/M), apoptosis induction | p53-KIAA1324/TP73 axis | |
Multiple myeloma | Critical for malignant plasma cell survival | Tumor growth inhibition in vivo | H4K20me-dependent proliferation | |
Neuroblastoma | Associated with MYCN amplification | Reduced xenograft growth (UNC0379 data) | p53 methylation circuit | [5] [6] [8] |
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: